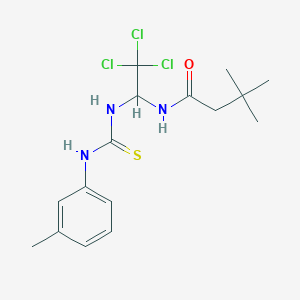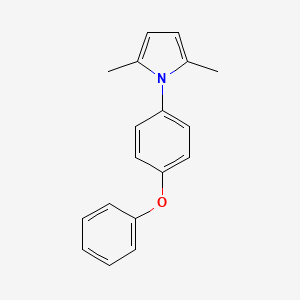
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide is a complex organic compound with the molecular formula C16H22Cl3N3OS and a molecular weight of 410.796 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide typically involves the amidation of carboxylic acids. A common method includes the use of 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (PPh3) as catalysts under room temperature solvent-drop grinding conditions . This method is efficient and yields the desired amide in moderate to excellent yields .
Industrial Production Methods
the mechanochemical synthesis approach mentioned above can be scaled up for larger production if needed .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
The mechanism of action for 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ET)butanamide
- 3,3-Dimethyl-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ET)butanamide
Uniqueness
3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide is unique due to its specific molecular structure, which provides distinct chemical and biological properties compared to its similar compounds . This uniqueness makes it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
303105-14-8 |
|---|---|
Molekularformel |
C16H22Cl3N3OS |
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
3,3-dimethyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C16H22Cl3N3OS/c1-10-6-5-7-11(8-10)20-14(24)22-13(16(17,18)19)21-12(23)9-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
DOANGPUWEMNQED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977348.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977364.png)
![[(5-Methylfuran-2-yl)methylidene]propanedinitrile](/img/structure/B11977368.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)


